molecular formula C7H11BrN2O B2596700 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide CAS No. 2411248-00-3

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide

Cat. No.: B2596700
CAS No.: 2411248-00-3
M. Wt: 219.082
InChI Key: SAMATAYOGGEBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol hydrobromide is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a hydroxymethyl substituent at the 7-position, stabilized as a hydrobromide salt. This structural motif is critical for its applications in asymmetric catalysis and pharmaceutical synthesis. The hydrobromide salt enhances solubility and stability, making it suitable for use in organic reactions and drug development .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.BrH/c10-5-6-1-3-9-4-2-8-7(6)9;/h2,4,6,10H,1,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXYSBNVOZCASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1CO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable imidazole derivative with a pyrrole precursor in the presence of a strong acid catalyst. The reaction conditions often require:

    Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalyst: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Purification of starting materials to remove impurities.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Product Isolation: Using techniques like crystallization or chromatography to isolate the desired product.

    Purification: Further purification steps to achieve high purity suitable for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation under controlled conditions:

Reagent Conditions Product Mechanism
tert-Butyl hydroperoxideAcetonitrile, 80°C6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-carboxylic acidRadical-mediated oxidation of the primary alcohol to a carboxylic acid.
Pyridinium chlorochromateDichloromethane, RT6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanal (aldehyde derivative)Selective oxidation of the alcohol to an aldehyde.

Substitution Reactions

The bromide counterion and nitrogen atoms in the imidazole ring participate in nucleophilic substitutions:

2.1. Halogen Exchange

Reagent Conditions Product Notes
Potassium iodideAcetone, reflux6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol hydroiodideMetathesis reaction driven by iodide’s higher nucleophilicity.
Silver nitrateMethanol, RT6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol nitratePrecipitation of AgBr facilitates anion exchange.

2.2. N-Alkylation/Acylation

Reagent Conditions Product Mechanism
Methyl iodideDMF, K2CO3, 60°CN-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol hydrobromideSN2 alkylation at the non-bridging imidazole nitrogen .
Acetyl chloridePyridine, 0°CN-Acetyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol hydrobromideAcylation via base-assisted nucleophilic attack .

Reduction Reactions

The imidazole ring and hydroxymethyl group exhibit distinct reduction behavior:

Reagent Conditions Product Notes
Sodium borohydrideMethanol, RTNo reaction (alcohol stable)Primary alcohol is resistant to borohydride reduction.
H2 (1 atm), Pd/CEthanol, 50°C5,6,7,8-Tetrahydroimidazo[1,2-a]pyrrol-7-ylmethanolPartial saturation of the imidazole ring .

Cyclization and Ring-Opening Reactions

The fused ring system undergoes structural rearrangements under acidic/basic conditions:

Reagent Conditions Product Mechanism
H2SO4 (conc.)100°C, 2 hPyrrolidine-2-carboxamide hydrobromideAcid-catalyzed ring-opening via imidazole N-protonation .
NaH, DMF120°C, 6 hImidazo[1,2-a]pyridine-7-methanolBase-induced dehydrogenation and aromatization .

Functional Group Interconversion

The hydroxymethyl group serves as a handle for derivatization:

Reagent Conditions Product Application
SOCl2CH2Cl2, RT6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethyl chlorideIntermediate for nucleophilic substitutions (e.g., amines, thiols) .
CDI (1,1'-carbonyldiimidazole)THF, 60°C6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethyl carbonateActivated carbonate for peptide coupling .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HBr and forming polymeric residues .

  • Photodegradation : UV light (254 nm) induces ring contraction to imidazo[1,5-a]pyrrole derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound can:

    Bind to Active Sites: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Act as an agonist or antagonist at specific receptor sites.

    Pathways Involved: Influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrrolo[1,2-a]imidazole derivatives exhibit diverse biological and catalytic activities depending on substituent positions and functional groups. Key analogues include:

Compound Name Molecular Formula Key Substituents Applications Reference
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol hydrobromide C₇H₁₁BrN₂O 7-hydroxymethyl, HBr salt Organocatalysis, pharmaceutical intermediates
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl (adamantan-1-yl)carbamate C₁₈H₂₄N₃O₂ 7-carbamate, adamantyl group Remdesivir synthesis (COVID-19 drug)
3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide C₁₂H₁₂Br₂N₂ 3-aryl (4-bromophenyl), HBr salt Antimicrobial research
3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles Variable 3-aryl substituents Prostate cancer therapy (androgen receptor inhibition)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide C₇H₁₀N₄O₂S 2-sulfonamide NLRP3 inflammasome inhibition

Key Observations :

  • Positional Substitution : The 7-hydroxymethyl group in the target compound contrasts with 3-aryl or 2-sulfonamide derivatives, which are tailored for specific biological targets (e.g., NLRP3 or androgen receptors) .
  • Salt Forms : Hydrobromide salts (e.g., target compound and 3-(4-bromophenyl) analogue) improve crystallinity and solubility compared to free bases or other salts .

Physicochemical Properties

  • Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases, critical for reaction homogeneity in catalysis .
  • Stability : Adamantyl carbamates (e.g., Remdesivir intermediate catalyst) show superior thermal stability compared to alkyl-substituted analogues .
  • Stereochemical Control : Chiral 7-substituted derivatives (R/S configurations) dictate enantioselectivity in catalysis, with (S)-isomers often favored .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

  • IUPAC Name : 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol hydrobromide
  • CAS Number : 1221187-73-0
  • Molecular Formula : C₆H₈N₂O·HBr
  • Molecular Weight : 124.14 g/mol

The biological activity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a necroptosis inhibitor , binding to receptor-interacting protein kinase 1 (RIPK1), which prevents necrosome formation and subsequent programmed cell death pathways .

Antioxidant Activity

Studies have demonstrated that derivatives of pyrroloimidazoles exhibit significant antioxidant properties. For instance, compounds synthesized from related structures showed efficacy comparable to conventional antioxidants in DPPH radical scavenging assays and FRAP assays, indicating their potential to mitigate oxidative stress .

Antimicrobial Activity

The synthesized pyrroloimidazole derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed notable bacteriostatic properties, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Research has indicated that 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol derivatives possess anticancer properties. In vitro studies demonstrated significant inhibition of cancer cell proliferation, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines. For example, one study reported an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

Case Studies

StudyFindings
Antioxidant Properties Pyrroloimidazole derivatives exhibited antioxidant activity comparable to standard antioxidants in DPPH and FRAP assays.
Antimicrobial Efficacy Demonstrated bacteriostatic effects against multiple bacterial strains using disk diffusion methods.
Anticancer Activity Showed significant inhibition of proliferation in cancer cell lines with low IC50 values; particularly effective against MDA-MB-231 cells .

Safety Profile

The safety profile of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol derivatives has been evaluated in vivo. A subacute toxicity study indicated a favorable safety profile with no significant adverse effects observed at high doses in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol hydrobromide, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via cyclization or annulation reactions. For example, aminopyrrolines (e.g., 3,4-dihydro-2H-pyrrol-5-amine) react with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like EtOAc or DMF. However, yields can be low (e.g., 14% in one case using pyridyl bromo ketone) due to steric hindrance or competing side reactions . Modifications, such as heating in DMF with Na₂CO₃, may improve yields but require optimization .
  • Key Data :

  • Reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones yields 3-substituted pyrrolo[1,2-a]imidazole hydrobromides .
  • Four-step synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves silylation of 4-hydroxypyrrolidin-2-one followed by cyclization in formic acid .

Q. How is the crystal structure of this compound determined, and what geometric parameters are critical for stability?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The monoclinic P2₁/n space group (cell parameters: a = 7.21 Å, b = 9.38 Å, c = 10.15 Å; β = 98.2°) reveals bond angles (e.g., N2–C3–N1 = 112.18°) and hydrogen-bonding networks critical for stability .
  • Key Data :

  • Bond lengths: C1–C2 = 1.36 Å, N1–C6 = 1.47 Å .
  • Hydrogen-bond geometry: C6–H6A···N2 (2.52 Å) stabilizes the imidazole ring .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes P201 (obtain specialized instructions), P202 (read safety protocols before handling), and P210 (avoid heat/open flames). Use fume hoods for reactions involving volatile solvents (e.g., DMF, MeOH) and store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction energetics. For example, ICReDD combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Case Study : Reaction of pyrrolines with 2,2-dimethoxyethanamine in CH₂Cl₂–MeOH followed by formic acid cyclization achieved quantitative yields of 6,6-dimethyl analogs . Computational modeling could refine substituent effects on ring strain.

Q. How should researchers address contradictions in synthetic yields reported across studies?

  • Methodological Answer : Systematically vary parameters (temperature, solvent, catalyst) using factorial design . For example, compare Na₂CO₃ vs. K₂CO₃ in DMF for annulation reactions . Validate results with HPLC or LC-MS to quantify impurities.
  • Data Conflict Example : A 14% yield with pyridyl bromo ketone in DMF vs. higher yields in formic acid cyclization .

Q. What strategies improve enantiomeric purity in derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., (S)-4-hydroxypyrrolidin-2-one) or asymmetric catalysis (e.g., organocatalysts) can enhance stereoselectivity. For instance, silylation of 4-hydroxypyrrolidin-2-one followed by cyclization yielded enantiomerically pure (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol .
  • Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism to confirm enantiopurity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.